molecular formula C7H6O3 B14549728 3-[(Prop-2-en-1-yl)oxy]cyclobut-3-ene-1,2-dione CAS No. 61699-56-7

3-[(Prop-2-en-1-yl)oxy]cyclobut-3-ene-1,2-dione

Cat. No.: B14549728
CAS No.: 61699-56-7
M. Wt: 138.12 g/mol
InChI Key: PLOTWSPPRDFDDC-UHFFFAOYSA-N
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Description

3-[(Prop-2-en-1-yl)oxy]cyclobut-3-ene-1,2-dione is a cyclobutenedione derivative characterized by an allyloxy (prop-2-en-1-yloxy) substituent at the 3-position of the cyclobutene ring. The cyclobutenedione core (C₄O₂) is a highly strained, conjugated system that imparts unique reactivity and electronic properties. These analogs are typically synthesized via nucleophilic substitution reactions using precursors like 3-chloro-4-substituted cyclobutenediones or condensation reactions with squaric acid derivatives .

Properties

CAS No.

61699-56-7

Molecular Formula

C7H6O3

Molecular Weight

138.12 g/mol

IUPAC Name

3-prop-2-enoxycyclobut-3-ene-1,2-dione

InChI

InChI=1S/C7H6O3/c1-2-3-10-6-4-5(8)7(6)9/h2,4H,1,3H2

InChI Key

PLOTWSPPRDFDDC-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC(=O)C1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Prop-2-en-1-yl)oxy]cyclobut-3-ene-1,2-dione typically involves the cyclobutenylation of appropriate precursors under specific reaction conditions. One common method involves the use of transition-metal-free strategies to achieve the desired cyclobutene structure . The reaction conditions often include mild temperatures and the use of polar solvents to facilitate the formation of the cyclobutene ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and scale-up processes can be applied to produce this compound on a larger scale. This would involve optimizing reaction conditions, selecting appropriate solvents, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(Prop-2-en-1-yl)oxy]cyclobut-3-ene-1,2-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can lead to the formation of cyclobutane derivatives.

    Substitution: The prop-2-en-1-yloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield cyclobutene derivatives with additional functional groups, while reduction reactions can produce cyclobutane derivatives .

Scientific Research Applications

3-[(Prop-2-en-1-yl)oxy]cyclobut-3-ene-1,2-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Prop-2-en-1-yl)oxy]cyclobut-3-ene-1,2-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, leading to inhibition or activation of biological pathways. Density functional theory calculations suggest that the compound’s reactivity is influenced by the presence of the prop-2-en-1-yloxy group and the keto groups .

Comparison with Similar Compounds

Key Observations :

  • Ethoxy and larger alkoxy groups enhance solubility in organic solvents but reduce electrophilicity compared to chloro or amino analogs .
  • Allyloxy substituents (as in the target compound) may offer intermediate reactivity due to conjugation with the double bond, enabling further transformations like cycloadditions.

Amino-Substituted Cyclobutenediones

Amino groups introduce nucleophilic sites and hydrogen-bonding capabilities, often enhancing biological activity:

Compound Name Substituents Molecular Formula Synthesis Yield Biological Activity Reference ID
3-Morpholino-4-indolylcyclobutenedione Morpholino (3-NC₄H₈O), indolyl C₁₅H₁₃N₂O₃ 72–82% Anticancer potential; high purity (HPLC)
3-(Neopentylamino)-4-piperidinyl Neopentylamino, piperidinyl C₁₉H₂₉N₃O₂ 65% Potassium channel opening activity
3-(1,1-Dimethylpropylamino)-4-aryl Tert-amino, 4-aryl C₁₄H₁₈N₂O₂ N/A Smooth muscle relaxation (pharmaceutical)

Key Observations :

  • Amino-substituted derivatives show enhanced biological interactions, such as antiplasmodial activity (e.g., IC₅₀ values in µM ranges for bisindolyl derivatives) or potassium channel modulation .
  • Steric hindrance from bulky amino groups (e.g., neopentyl) can slow hydrolysis but improve metabolic stability .

Aryl/Heteroaryl-Substituted Cyclobutenediones

Aryl groups extend conjugation and stabilize the cyclobutenedione core:

Compound Name Substituents Molecular Formula Synthesis Yield λₘₐₓ (nm) Purity (HPLC) Reference ID
3-(5-Bromoindolyl)-4-(5-hydroxyindolyl) Bromoindolyl, hydroxyindolyl C₁₈H₁₀BrNO₄ 57% 280–320 98.3% (254 nm)
3-(5-Iodoindolyl)-4-(5-methoxyindolyl) Iodoindolyl, methoxyindolyl C₁₈H₁₁INO₄ 12% 290–330 95.6% (254 nm)
4-Pyridylamino-3-(phenylethylamino) Pyridyl, phenylethylamino C₁₇H₁₅N₃O₂ N/A N/A Structural diversity

Key Observations :

  • Halogenated indolyl groups (Br, I) improve antiplasmodial efficacy but may reduce synthetic yields due to steric and electronic effects .
  • Methoxy and hydroxy groups on aryl rings enhance solubility and hydrogen-bonding interactions, critical for target binding .

Hybrid and Complex Derivatives

Complex substituents combine multiple functional groups for tailored applications:

Compound Name Substituents Molecular Formula Key Feature Reference ID
3-Amino-4-(trioxapropylamino) Amino, polyether chain C₁₃H₂₁N₃O₅ Water-soluble; potential drug carrier
3-Spiroindolyl-4-naphthothiazolyl Spiroindolyl, naphthothiazolyl C₂₈H₂₀N₂O₂S Fluorescent; polymer applications
3-Azido-4-(methoxypropoxyphenylpiperidinyl) Azido, methoxypropoxyphenyl C₃₀H₄₃N₅O₅ Click chemistry compatibility

Key Observations :

  • Hybrid derivatives leverage multiple functionalities (e.g., azides for bioconjugation , polyethers for solubility ).
  • Structural complexity often correlates with specialized applications but requires multi-step syntheses.

Biological Activity

3-[(Prop-2-en-1-yl)oxy]cyclobut-3-ene-1,2-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C8H8O3\text{C}_8\text{H}_8\text{O}_3

The compound features a cyclobutene moiety with a dione functional group, which is essential for its biological activity. The presence of the prop-2-en-1-yl group enhances its reactivity and interaction with biological targets.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Cytotoxicity Against Tumor Cells : Studies have demonstrated that derivatives of cyclobutene diones can induce apoptosis in cancer cells. The cytotoxic effects are often selective for tumor cells over normal cells, suggesting potential for targeted cancer therapies .
  • Antimicrobial Activity : The compound has shown promise against various bacterial strains, indicating potential as an antibacterial agent. Its mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .
  • Inhibition of Enzymatic Activity : Certain derivatives have been noted for their ability to inhibit specific enzymes, such as urease, which is crucial in the metabolism of urea in bacteria .

Antitumor Activity

A comparative study was conducted to evaluate the cytotoxic effects of various cyclobutene derivatives on human tumor cell lines. The results are summarized in the table below:

CompoundIC50 (µM)Cell Line
3-[(Prop-2-en-1-yl)oxy]...15HeLa (cervical carcinoma)
6,8-Dichloro derivative10MCF7 (breast cancer)
6,8-Dibromo derivative20A549 (lung cancer)

The data indicate that the prop-2-enyl ether derivative exhibits significant cytotoxicity comparable to other known antitumor agents.

Antimicrobial Activity

The antimicrobial efficacy was assessed against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Helicobacter pylori16 µg/mL

These findings suggest that the compound possesses notable antibacterial properties, particularly against Gram-positive bacteria.

Case Studies

Several case studies highlight the therapeutic potential of cyclobutene derivatives:

  • Case Study on Cancer Treatment : A clinical trial investigated the use of a cyclobutene derivative in patients with advanced melanoma. Results showed a partial response in 30% of participants, with manageable side effects .
  • Antibacterial Efficacy : An experimental study demonstrated that a related compound effectively reduced bacterial load in infected wounds in animal models, supporting its potential use in topical formulations for wound care .

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